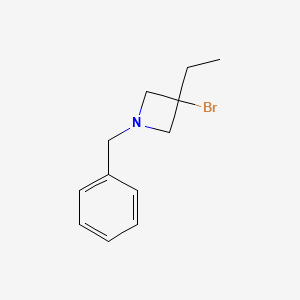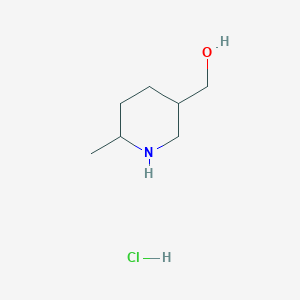
5-Bromo-4-fluoro-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-fluoro-2-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-nitropyridine typically involves the introduction of bromine, fluorine, and nitro groups onto a pyridine ring. One common method involves the nitration of 5-bromo-4-fluoropyridine using nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-fluoro-2-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group. The reaction is carried out under mild conditions to prevent over-reduction.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine or fluorine atoms.
Reduction: The major product is 5-bromo-4-fluoro-2-aminopyridine.
Oxidation: Products may include pyridine derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-4-fluoro-2-nitropyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and as a precursor for the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-fluoro-2-nitropyridine involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups, such as the nitro and fluorine groups, can influence the compound’s reactivity and interaction with biological molecules. These interactions can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-nitropyridine
- 4-Fluoro-2-nitropyridine
- 2-Bromo-5-fluoropyridine
- 2-Fluoro-5-nitropyridine
Uniqueness
5-Bromo-4-fluoro-2-nitropyridine is unique due to the simultaneous presence of bromine, fluorine, and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H2BrFN2O2 |
|---|---|
Peso molecular |
220.98 g/mol |
Nombre IUPAC |
5-bromo-4-fluoro-2-nitropyridine |
InChI |
InChI=1S/C5H2BrFN2O2/c6-3-2-8-5(9(10)11)1-4(3)7/h1-2H |
Clave InChI |
CZILUNMFAFDWCV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1[N+](=O)[O-])Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



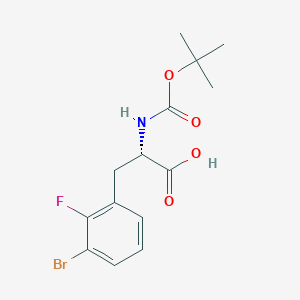

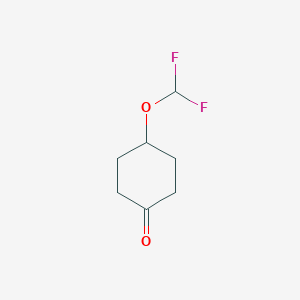
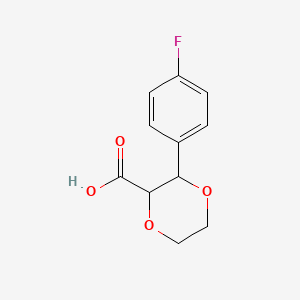
![1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13026238.png)
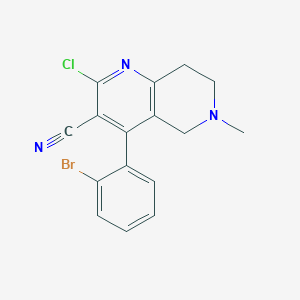
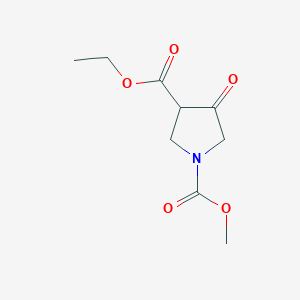

![Methylbis[(4-nitrophenyl)methyl]amine](/img/structure/B13026267.png)
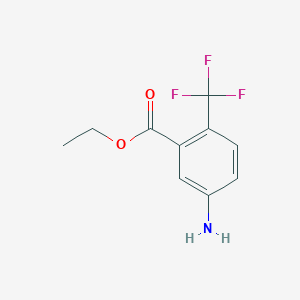
![(5S)-2-methyl-3-oxo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13026294.png)
